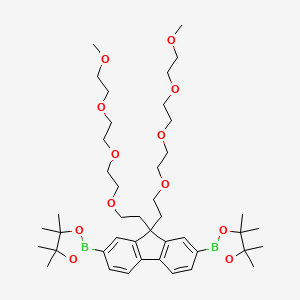

![molecular formula C25H30N4O8S B2492716 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide CAS No. 442152-09-2](/img/structure/B2492716.png)

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide often involves complex reactions utilizing specific reagents and conditions to achieve the desired chemical structure. For example, the synthesis of tritium-labeled compounds indicates the intricate processes involved in introducing specific isotopes into the compound's structure, highlighting the compound's utility in various biochemical applications (Hong et al., 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's physical and chemical behavior. X-ray diffraction (XRD) and density functional theory (DFT) calculations are commonly used to elucidate the molecular geometry, bonding, and non-covalent interactions, providing a comprehensive understanding of the compound's stability and reactivity. Studies on sulfadiazine-ortho-vanillin Schiff base, for example, have employed DFT calculations to support experimental XRD parameters, offering insights into the molecule's bioactive potential (Shahid et al., 2018).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of this compound involves studying its reactivity under various conditions. This includes examining how different functional groups within the molecule interact with reagents, catalysts, or changes in environmental conditions. The gas-phase smiles rearrangement reactions provide insight into the compound's behavior under collisional activation, a key consideration in mass spectrometry analyses (Zhou et al., 2007).

Mecanismo De Acción

Target of Action

The primary targets of this compound are phagocytes and polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the process of phagocytosis, where they engulf and destroy pathogens and cellular debris .

Mode of Action

The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This inhibition reduces the production of reactive oxygen species, which are typically involved in the inflammatory response .

Biochemical Pathways

The compound’s action affects the inflammatory response pathway . It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are typically elevated during inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 .

Pharmacokinetics

In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .

Result of Action

The compound’s action results in the amelioration of inflammation . By inhibiting oxidative bursts and modulating the expression of various inflammatory markers, the compound can reduce inflammation and its associated symptoms .

Action Environment

While specific environmental factors influencing the compound’s action are not detailed in the available literature, it’s worth noting that many factors can influence the efficacy and stability of a compound These can include temperature, pH, presence of other compounds, and the specific biological environment within the organism

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

Propiedades

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O8S/c1-6-35-19-13-16(14-20(36-7-2)23(19)37-8-3)24(30)26-17-9-11-18(12-10-17)38(31,32)29-21-15-22(33-4)28-25(27-21)34-5/h9-15H,6-8H2,1-5H3,(H,26,30)(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKXMMJEUGLKLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)

![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)